molecular formula C10H13N5O B2700552 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 679785-14-9

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2700552
CAS No.: 679785-14-9
M. Wt: 219.248
InChI Key: TUQCXANZABEVKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a morpholine ring at the 4-position. Pyrazolo[3,4-d]pyrimidines are purine analogs with diverse pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties . The morpholine substituent enhances solubility and modulates interactions with biological targets, while the methyl group at the 1-position influences metabolic stability and selectivity .

Properties

IUPAC Name

4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQCXANZABEVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, including 1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine, has been investigated for its anticancer properties. Research indicates that compounds based on this scaffold exhibit significant inhibitory activity against various tumor cell lines.

Case Study: In Vitro Evaluation

A study published in Molecules evaluated several derivatives of pyrazolo[3,4-d]pyrimidine for their anticancer activity. The compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, which is notably lower than the positive control doxorubicin (IC50 = 9.20 µM) . This suggests that the compound could induce apoptosis effectively in cancer cells at low concentrations.

Anti-inflammatory Properties

In addition to anticancer effects, this compound derivatives have been explored for their anti-inflammatory potential. Research indicates that some pyrazolo[3,4-d]pyrimidines can act as effective anti-inflammatory agents.

Case Study: Pharmacological Screening

A study assessed the anti-inflammatory effects of various pyrazolo[3,4-d]pyrimidine derivatives through carrageenan-induced edema models. The results indicated that these compounds exhibited lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable safety profile .

Protein Kinase Inhibition

Another significant application of this compound is its role as a modulator of protein kinase activities. These compounds can influence cellular processes such as proliferation and differentiation by inhibiting specific kinases.

Research Insights

Patents have documented the use of pyrazolo[3,4-d]pyrimidines in modulating protein kinase enzymatic activity. This modulation is crucial for developing therapies targeting various diseases, including cancers and metabolic disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityInhibitory effects on tumor cell lines (e.g., A549)IC50 = 2.24 µM; induces apoptosis
Anti-inflammatoryReduction of edema and ulcerogenic activity compared to NSAIDsLower toxicity than Diclofenac
Protein Kinase InhibitionModulation of cellular activities via kinase inhibitionPotential therapeutic applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular targets include CDK2/cyclin A2 and EGFR, among others .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity/Application Key Findings
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine 1-Methyl, 4-Morpholinyl Kinase inhibition, antitumor activity Enhanced solubility and target affinity due to morpholine .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Methyl, 4-Chloro, 6-Chloromethyl Intermediate for disubstituted derivatives Exhibits antiproliferative activity; chloromethyl group enables further functionalization .
1-Phenyl-4-(p-tolylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine 1-Phenyl, 4-p-Tolylsulfonyl Antitumor, enzyme inhibition Sulfonyl group enhances electrophilicity, improving covalent binding to targets .
4-(4-Phenylpiperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine 1-(4-Chlorobenzyl), 4-Phenylpiperazinyl G-protein-coupled receptor (GPR35/GPR55) modulation Piperazinyl and benzyl groups enhance CNS penetration and receptor affinity .
4-Aminopyrazolo[3,4-d]pyrimidine 4-Amino Nucleic acid metabolism interference Inhibits purine synthesis in sensitive tumors; lacks methyl group, reducing metabolic stability .

Substituent Effects on Pharmacokinetics and Efficacy

  • Morpholine vs. Chlorine/Methyl Groups : Morpholine-containing derivatives (e.g., the target compound) exhibit improved aqueous solubility compared to halogenated analogs like 4-chloro-6-(chloromethyl)-1-methyl derivatives .
  • Methyl vs. Phenyl at 1-Position : 1-Methyl substitution (as in the target compound) enhances metabolic stability compared to 1-phenyl derivatives, which are more prone to oxidative degradation .
  • Morpholine vs. Piperazinyl : Morpholine derivatives show moderate kinase inhibition, while piperazinyl analogs (e.g., 1-(4-chlorobenzyl)-4-phenylpiperazinyl) are potent GPR35/GPR55 modulators due to increased basicity and hydrogen-bonding capacity .

Research Findings and Clinical Implications

Antitumor Activity

  • This compound: Demonstrates IC₅₀ values in the nanomolar range against kinase-dependent cancers (e.g., leukemia) due to selective ATP-binding pocket inhibition .
  • 4-Aminopyrazolo[3,4-d]pyrimidine: Shows efficacy in Ehrlich ascites carcinoma but fails in Sarcoma 180 due to resistance mechanisms linked to nucleotide pool regulation .

Solubility and Bioavailability

  • Morpholine-substituted derivatives exhibit logP values ~2.5, balancing lipophilicity and solubility, whereas chlorinated analogs (logP ~3.8) face bioavailability challenges .

Biological Activity

1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been extensively studied for various therapeutic applications, including anticancer and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

This structure features a pyrazolo ring fused with a pyrimidine moiety, along with a morpholine substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a variety of biological activities. The following sections summarize specific findings related to the biological activity of this compound.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed significant cytotoxicity against various cancer cell lines. One study reported that a related compound exhibited an IC50 value of 7.01 µM against HeLa cells and 14.31 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
Pyrazolo derivativeHeLa7.01 ± 0.60
Pyrazolo derivativeMCF-714.31 ± 0.90

The mechanism by which this compound exerts its effects may involve modulation of protein kinase activity. Research indicates that compounds in this class can inhibit serine-threonine kinases such as p70S6K and Akt, which are crucial in cellular proliferation and survival pathways .

Study on Hypoxic Human Leukemia Cells

A notable study focused on the design and synthesis of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells. The findings suggested that these compounds could induce apoptosis in cancer cells under low oxygen conditions, highlighting their potential as targeted cancer therapies .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines revealed that modifications at specific positions significantly influence their biological activity. For example, methyl substitution at the N1 position was found to enhance antitumor activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives with nitrogen-containing substituents (e.g., morpholine)?

  • Methodology : The synthesis of N-substituted pyrazolo[3,4-d]pyrimidines typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React a pyrazolo[3,4-d]pyrimidine precursor (e.g., 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) with alkyl halides or acyl chlorides in anhydrous solvents like acetonitrile or dichloromethane under reflux .
  • Step 2 : Purify via recrystallization (e.g., using acetonitrile) and characterize with 1H^1H-NMR and IR spectroscopy to confirm substituent positions .
    • Note : Morpholine substitution may require optimization of reaction time/temperature due to steric and electronic effects.

Q. How can structural characterization of 1-methyl-4-morpholin-4-yl derivatives be validated?

  • Methodology : Use a combination of:

  • Spectroscopy : 1H^1H-NMR to identify methyl (δ 2.5–3.5 ppm) and morpholine protons (δ 3.6–4.0 ppm), and IR to confirm C-N/C-O stretches (~1100–1250 cm1^{-1}) .
  • Crystallography : X-ray diffraction to resolve bond angles and confirm the planar pyrimidine core, as demonstrated for 1-methyl-4-methylsulfanyl analogs .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Anticancer : MTT assays using human cancer cell lines (e.g., HeLa or MCF-7), given the antitumor activity of pyrazolo[3,4-d]pyrimidines as purine analogs .
  • Antimicrobial : Broth microdilution against Mycobacterium tuberculosis or Gram-negative bacteria, referencing sulfonamide derivatives with anti-mycobacterial activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved (e.g., varying IC50_{50} values)?

  • Methodology :

  • Purity Analysis : Verify compound purity via HPLC (>95%) and exclude impurities using mass spectrometry .
  • Structural Modifications : Test derivatives with controlled substituent changes (e.g., replacing morpholine with piperazine) to isolate structure-activity relationships (SAR) .
  • Mechanistic Studies : Use kinase inhibition assays (e.g., EGFR or CDK2) to identify target-specific effects .

Q. What computational tools are effective for optimizing reaction pathways in morpholine-substituted pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodology :

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .
  • Reaction Path Search : Use software like GRRM or AFIR to explore energy barriers for morpholine coupling, referencing ICReDD’s integrated computational-experimental workflows .

Q. How can solubility challenges in pharmacological assays be addressed for hydrophobic derivatives?

  • Methodology :

  • Co-solvent Systems : Test DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based solubilization .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 4-position, as seen in fluorobenzamide analogs .

Methodological Considerations

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

  • Protocol :

  • Use Schlenk lines or gloveboxes under nitrogen/argon for reactions involving moisture-sensitive reagents (e.g., alkyl halides) .
  • Monitor reaction progress via TLC or in situ IR to minimize exposure .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

  • Protocol :

  • Grow single crystals via slow evaporation in DMF/acetonitrile .
  • Refine X-ray data with SHELXL to assign morpholine’s chair conformation and methyl group orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.